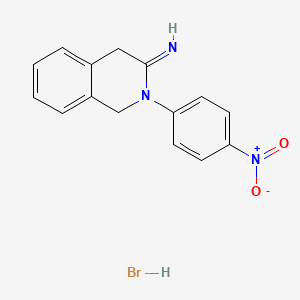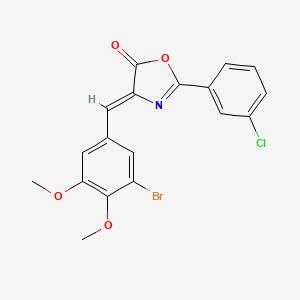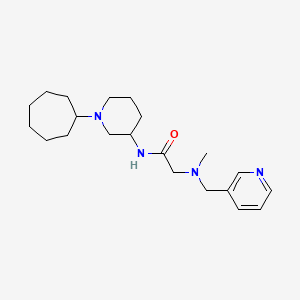
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as WIN 62,577, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent dopamine D1 receptor agonist that has been found to exhibit promising results in the treatment of various neurological disorders.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the activation of dopamine D1 receptors in the brain. This compound acts as an agonist of dopamine D1 receptors, which results in the stimulation of dopamine release in the brain. Dopamine is a neurotransmitter that is essential for the regulation of various physiological and neurological functions, including movement, mood, and motivation. The activation of dopamine D1 receptors by 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are primarily related to its activation of dopamine D1 receptors in the brain. This compound has been found to stimulate dopamine release in the brain, which can improve the symptoms of various neurological disorders. Additionally, 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has also been found to exhibit potential anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in lab experiments include its relatively simple synthesis method and its potent dopamine D1 receptor agonist properties. This compound has been extensively studied for its potential applications in various fields, including neuroscience and cancer research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
未来方向
There are several future directions for the study of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. One potential direction is the further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies. Finally, there is a potential for the development of new derivatives of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide that exhibit improved pharmacological properties.
合成方法
The synthesis of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrobromic acid to obtain the final compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to exhibit promising results in the treatment of Parkinson's disease. Studies have shown that 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can stimulate dopamine release in the brain, which is essential for the treatment of Parkinson's disease. Additionally, this compound has also been found to exhibit potential applications in the treatment of schizophrenia and other neurological disorders.
属性
IUPAC Name |
2-(4-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-9-11-3-1-2-4-12(11)10-17(15)13-5-7-14(8-6-13)18(19)20;/h1-8,16H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIGTYJGGBQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)